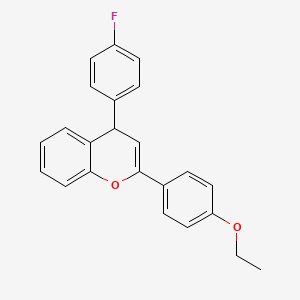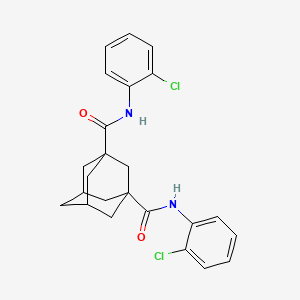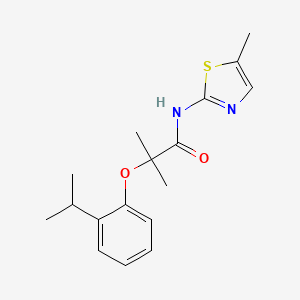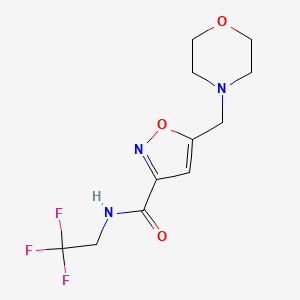
2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives, including those similar to 2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene, typically involves strategies such as nucleophilic substitution reactions, Claisen rearrangements, and multicomponent reactions. For instance, one study describes the preparation of a PI3K inhibitor chromene derivative through nucleophilic substitution and fluorination processes, showcasing a method that could be adapted for the synthesis of the compound of interest (Liu et al., 2017). Another approach involves a chemical resolution and derivation strategy to explore the effects of chromene enantiomers on tumor cell lines (Yin et al., 2013).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a chromene ring, often with substituents that influence its conformation and interactions. Studies on similar compounds highlight the dihedral angles and conformational preferences, providing insight into how substituents like ethoxy and fluorophenyl groups affect the overall structure. For example, the crystal structure analysis of ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate reveals perpendicular orientations of the substituent rings to the chromene core, indicating potential steric and electronic effects that could be relevant for our compound of interest (El-Agrody et al., 2012).
Chemical Reactions and Properties
Chromene derivatives engage in various chemical reactions, reflecting their reactivity and potential for functionalization. For instance, the preparation and evaluation of chromene analogues for antitumor activity involve key reactions like the oxa-Michael-Henry reaction, highlighting the chemical versatility of the chromene core (Yin et al., 2013). Another example is the iron-catalyzed synthesis of functionalized 2H-chromenes, which demonstrates the compound's ability to undergo metal-catalyzed transformations, providing a pathway for introducing diverse functional groups (Bera et al., 2011).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties are often influenced by the nature and position of substituents on the chromene ring. The analysis of similar compounds provides valuable information on how structural variations impact physical characteristics, which can be applied to understand the behavior of 2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene in different environments.
Chemical Properties Analysis
The chemical properties of chromene derivatives, including acidity, basicity, and photoreactivity, are essential for their biological activity and functional applications. Studies on the reactivity of chromene compounds under various conditions can shed light on the potential reactivity pathways of our compound of interest. For example, the photochromic behavior of chromene derivatives under UV irradiation reveals their potential for reversible color changes, which could be explored for the compound (Delbaere et al., 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FO2/c1-2-25-19-13-9-17(10-14-19)23-15-21(16-7-11-18(24)12-8-16)20-5-3-4-6-22(20)26-23/h3-15,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVDLFRBEXZVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5102150.png)
![diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5102167.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)

![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)

![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)

![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)
![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)
![4-(3-chloro-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102216.png)
![3,8-dichloro-4b,9b-diphenyl-5-(trifluoroacetyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5102221.png)
![5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)
